4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Description
4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, causes significant morbidity and mortality worldwide. The compound has been investigated for its antileishmanial potential. Experimental data revealed an active profile against both Leishmania infantum and Leishmania amazonensis. Notably, some derivatives exhibited efficacy comparable to pentamidine (a standard antileishmanial drug) but with lower cytotoxicity .
Molecular Modeling and Interaction
Molecular modeling studies have explored the electronic regions, orientation, and lipophilicity of these derivatives. By understanding their interaction with the parasitic target, researchers aim to optimize their efficacy. These compounds serve as promising prototypes for designing novel molecules against L. infantum and L. amazonensis .
Mechanism of Action
Exploring how these derivatives interact with the parasite at the molecular level provides insights into their mechanism of action. This knowledge informs drug design and optimization.
properties
IUPAC Name |
N,N-dimethyl-4-[[(4-pyrazol-1-ylphenyl)sulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-21(2)18(24)22-12-8-15(9-13-22)14-20-27(25,26)17-6-4-16(5-7-17)23-11-3-10-19-23/h3-7,10-11,15,20H,8-9,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXOBIXMOKYZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.